1-(difluoromethyl)-3,5-diethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c1-3-6-5-7(4-2)12(11-6)8(9)10/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQBWASWYVYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(F)F)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form bonds with oxygen, nitrogen, and sulfur atoms in biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. The compound’s ability to act as a hydrogen bond donor and acceptor further enhances its reactivity and interaction with biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. Additionally, it has antioxidant properties that can protect cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The difluoromethyl group in the compound plays a crucial role in these interactions, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. The compound’s metabolism can influence metabolic flux and the levels of metabolites in cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within cells, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H8F2N2
- Molecular Weight : 162.15 g/mol
- CAS Number : 1555531-00-4
Synthesis Methods
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Various synthetic routes have been explored, including:
- Cyclization reactions involving hydrazones and diazo compounds.
- Use of Lewis acids to facilitate the formation of pyrazole derivatives.
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:
- Compounds related to this compound were found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays revealed IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various pathogens:
- In vitro tests against strains of bacteria and fungi showed promising results, with some derivatives exhibiting higher efficacy than traditional antifungal agents .
Anticancer Potential
The potential anticancer activity of pyrazole derivatives has been explored extensively:
- Specific studies highlighted the ability of certain pyrazoles to induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Case Studies
Several case studies provide insights into the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
The pyrazole scaffold, including derivatives like 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole, has been extensively studied for its pharmacological properties. Pyrazoles are known to exhibit a wide range of biological activities, including:
- Anti-inflammatory : Several studies have reported that pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds with a similar structure have shown promising anti-inflammatory effects comparable to established drugs like diclofenac sodium .
- Antimicrobial : Pyrazole derivatives have demonstrated significant antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. Research indicates that modifications at the 3 and 5 positions of the pyrazole ring enhance antimicrobial efficacy .
- Anticancer : Some pyrazole derivatives have been investigated for their potential as anticancer agents. The ability of these compounds to disrupt cancer cell proliferation has been noted in various studies .
- Antitubercular : Recent investigations have highlighted the potential of pyrazole derivatives in combating tuberculosis. Compounds similar to this compound have shown activity against Mycobacterium tuberculosis strains .
Agrochemistry
In agrochemistry, this compound serves as a crucial building block for developing new fungicides. Its derivatives are synthesized to enhance crop protection against fungal diseases. Notably:
- Fungicidal Properties : The compound functions as a precursor for producing various fungicides that are effective in agricultural settings. For example, it has been linked to the synthesis of fungicides like Sedaxane and Fluxapyroxad, which are used widely in crop protection strategies .
Synthesis and Chemical Properties
The synthesis of this compound involves several methods that optimize yield and regioselectivity. Techniques such as lithiation and subsequent reactions with electrophiles are commonly employed .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|
| Lithiation & Electrophilic Substitution | High | Selective | |
| One-pot Addition-Cyclocondensation | Moderate | Good | |
| Claisen Condensation | High | Excellent |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anti-inflammatory Activity : A study demonstrated that specific derivatives exhibited anti-inflammatory effects comparable to traditional NSAIDs in animal models .
- Fungicide Development : Research on the synthesis of new fungicidal compounds derived from this pyrazole has shown significant improvements in efficacy against resistant fungal strains .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Selected Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) in but more so than methyl (-CH₃) in . This balance may optimize both stability and reactivity .
- Lipophilicity : Predicted LogP (~2.5) suggests moderate lipophilicity, ideal for membrane permeability without excessive hydrophobicity, unlike the highly lipophilic 3,5-diphenyl analog (LogP ~3.8) .
Crystallographic and Computational Data
- The 3,5-diphenyl analog’s crystal structure () reveals a planar pyrazole core, whereas ethyl and difluoromethyl groups in the target compound may induce slight puckering, affecting packing efficiency. DFT studies () on related pyrazoles suggest that substituent electronegativity significantly influences HOMO-LUMO gaps and reactivity .
Preparation Methods
General Synthetic Strategy for Difluoromethyl-Substituted Pyrazoles
The synthesis of difluoromethyl-substituted pyrazoles typically involves two main steps:
- Introduction of the difluoromethyl group via reaction with difluoroacetyl halides or related intermediates.
- Cyclization with hydrazine derivatives to form the pyrazole ring.
This approach is well illustrated in the preparation of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which shares the difluoromethyl substitution pattern on the pyrazole ring.
Preparation via Alpha-Difluoroacetyl Intermediates and Hydrazine Cyclization
A representative method involves:
Step 1: Substitution/Hydrolysis Reaction
An alpha, beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide (X = F or Cl) in the presence of an acid-binding agent at low temperature to form an alpha-difluoroacetyl intermediate. This intermediate is then hydrolyzed with alkali to obtain a solution of the difluoroacetyl intermediate.
Step 2: Condensation/Cyclization Reaction
The alpha-difluoroacetyl intermediate is reacted with methylhydrazine aqueous solution under low temperature with a catalyst (e.g., potassium iodide or sodium iodide) to promote condensation and cyclization. This step forms the difluoromethyl-substituted pyrazole ring. Acidification and recrystallization from aqueous alcohol yield the purified pyrazole product.
Key parameters from this method:
This method can be adapted to synthesize 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole by selecting appropriate alkyl-substituted esters (e.g., diethyl-substituted) as starting materials.
Specific Considerations for this compound
- The difluoromethyl group introduction is commonly done via difluoroacetyl halide intermediates as described.
- The 3,5-diethyl substitution pattern suggests starting from 1,3-diketones with ethyl groups at positions 3 and 5.
- Cyclization with hydrazine or hydrazine derivatives (e.g., methylhydrazine) under catalytic conditions yields the pyrazole ring.
- The direct amination method with primary amines and diketones can be adapted for the N-H pyrazole formation, then subsequent difluoromethylation could be explored.
Summary Table of Preparation Methods
Research Findings and Practical Recommendations
- The difluoroacetyl halide route is robust for introducing difluoromethyl groups directly onto the pyrazole ring but requires careful control of temperature and catalyst choice.
- The direct amination method offers a greener alternative with fewer hazardous reagents and simpler operational steps, though yields may be moderate for dialkyl pyrazoles.
- For this compound, combining these approaches—starting from 3,5-diethyl-1,3-diketone and employing difluoroacetyl intermediates or direct amination—appears promising.
- Optimization of reaction parameters such as temperature, solvent, catalyst, and reagent equivalents is crucial to maximize yield and purity.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole, and how can regioselectivity challenges during alkylation be addressed?
- Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via alkylation of pre-formed pyrazole cores. For 1-(difluoromethyl) substitution, regioselectivity is critical due to competing alkylation at N1 vs. other positions. Sodium hydride (NaH) in dimethylformamide (DMF) is often used to activate pyrazole for alkylation with halides (e.g., difluoromethyl chloride) . To mitigate regioselectivity issues, steric and electronic factors must be optimized, such as using bulky bases or controlled reaction temperatures. Monitoring via TLC or HPLC ensures product purity .
| Synthetic Method | Reagents/Conditions | Key Challenges |
|---|---|---|
| Cyclocondensation | Hydrazine + diketone, reflux | Low yield due to side reactions |
| Alkylation of pyrazole core | NaH, DMF, alkyl halide | Regioselectivity control at N1 position |
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Methodology :
- X-ray Diffraction (XRD) : Determines crystal structure and confirms substituent positions. Monoclinic systems (common for pyrazoles) require R-factor refinement (<0.05) for accuracy .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, N-H bends at 1500–1600 cm⁻¹) .
- TEM/LC-MS : TEM assesses particle size distribution (critical for bioavailability studies), while LC-MS confirms molecular weight and purity (>95%) .
Advanced Research Questions
Q. How do computational methods elucidate the reactivity of the difluoromethyl group in nucleophilic environments?
- Methodology : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing Fukui indices and molecular electrostatic potentials. For this compound, the difluoromethyl group exhibits strong electron-withdrawing effects, stabilizing negative charges at N1. Molecular docking studies further reveal interactions with biological targets (e.g., enzymes), guiding drug design .
Q. What strategies resolve discrepancies in bioactivity data across structurally similar pyrazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on bioactivity. For example, 3,5-diethyl groups may enhance lipophilicity, improving membrane permeability compared to dimethyl analogs .
- Assay Standardization : Contradictions in IC₅₀ values often arise from variations in cell lines or assay conditions. Replicating studies under standardized protocols (e.g., fixed incubation times, controlled pH) minimizes variability .
Q. What challenges arise in crystallizing this compound, and how are diffraction data interpreted?
- Methodology : Crystallization difficulties include poor solubility in common solvents and twinning. Slow evaporation from acetonitrile/ethanol mixtures improves crystal quality. SHELX software (SHELXL/SHELXS) refines structures against high-resolution data, resolving ambiguities in electron density maps (e.g., distinguishing fluorine atoms from noise) .
| Crystallographic Parameter | Typical Value |
|---|---|
| Space Group | Monoclinic (e.g., P2₁/c) |
| R-factor | <0.05 (high-resolution data) |
| Twinning Correction | Required for 20–30% of cases |
Q. How do microwave-assisted synthesis methods compare to traditional heating for pyrazole functionalization?
- Methodology : Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields by enhancing thermal homogeneity. For example, 1-aroylpyrazole derivatives synthesized via microwave show 15–20% higher yields than conventional methods, attributed to rapid energy transfer and reduced side reactions .
Data Contradiction Analysis
- Example : Conflicting reports on the anticancer activity of pyrazole derivatives may stem from differing substituent patterns or assay sensitivity. For instance, 3,5-diethyl groups may exhibit lower cytotoxicity in certain cell lines compared to methyl analogs due to altered metabolic stability. Meta-analyses using standardized databases (e.g., PubChem BioAssay) help reconcile such discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
